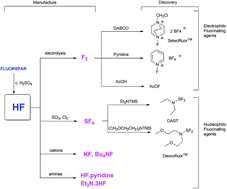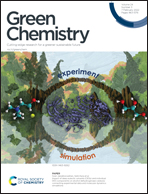Organofluorine chemistry: applications, sources and sustainability
Green Chemistry Pub Date: 2014-11-28 DOI: 10.1039/C4GC02166E
Abstract
Fluorine is an essential element for life in the developed world that impacts hugely on the general public because many pharmaceuticals, agrochemicals, anaesthetics, materials and air conditioning materials owe their important properties to the presence of fluorine atoms within their structures. All fluorine atoms used in organic chemistry are ultimately sourced from a mined raw material, fluorspar (CaF2), but, given current usage and global reserve estimates, there is only sufficient fluorspar available for a further 100 years. New large scale raw material sources of fluorine are available but must be sufficiently developed for the benefits of fluorinated systems to continue in the long term.

Recommended Literature
- [1] An optical-fiber sensor based on time-gated fluorescence for detecting water content in organic solvents
- [2] Dinuclear fluoro-peroxovanadium(v) complexes with symmetric and asymmetric peroxo bridges: syntheses, structures and DFT studies†
- [3] Semi-automatic determination of manganese in natural waters and plant digests by flow injection analysis
- [4] Genetic encoding of a highly photostable, long lifetime fluorescent amino acid for imaging in mammalian cells†
- [5] Phytohormones in regulation of the cell division and endoreduplication process in the plant cell cycle†
- [6] Molecule occupancy by a n-butylamine treatment to facilitate the conversion of PbI2 to perovskite in sequential deposition†
- [7] Viscoelastic detergent solutions
- [8] Copper(i) halide cluster-based coordination polymers modulated by chiral ditopic dithiodianthranilide ligands: synthesis, crystal structure and photoluminescence†
- [9] Contents list
- [10] Transport of spherical colloids in layered phases of binary mixtures with rod-like particles










